molecular formula C6H6OS B081332 5-Methyl-2-thiophenecarboxaldehyde CAS No. 13679-70-4

5-Methyl-2-thiophenecarboxaldehyde

Cat. No.: B081332
CAS No.: 13679-70-4
M. Wt: 126.18 g/mol
InChI Key: VAUMDUIUEPIGHM-UHFFFAOYSA-N
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Description

5-Methyl-2-thiophenecarboxaldehyde: is an organic compound with the molecular formula C6H6OS and a molecular weight of 126.176 g/mol . It is a derivative of thiophene, characterized by a methyl group at the 5-position and an aldehyde group at the 2-position. This compound is known for its distinctive odor and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-thiophenecarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of 5-methylthiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 5-methylthiophene with N,N-dimethylformamide and phosphorus oxychloride at low temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed:

Scientific Research Applications

Applications Overview

The applications of 5-Methyl-2-thiophenecarboxaldehyde can be categorized into several key areas:

  • Flavor and Fragrance Industry
    • This compound is utilized as a flavoring agent due to its fruity aroma, making it suitable for use in food products and beverages. It is classified under the FEMA No. 3209 and is recognized for its potential as a food additive .
  • Pharmaceutical Research
    • In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
  • Chemical Synthesis
    • The compound is employed in organic synthesis processes, particularly in the formation of thiophene derivatives. These derivatives are important in materials science and organic electronics.
  • Biochemical Studies
    • Research indicates that this compound is a metabolite produced by Saccharomyces cerevisiae, suggesting its relevance in fermentation processes and yeast metabolism .

Case Study 1: Flavor Profile Development

A study conducted on the volatile compounds present in whiskey highlighted the significance of sulfur compounds, including this compound, in contributing to the complex flavor profiles of aged spirits. The findings suggest that this compound enhances fruity notes and overall sensory appeal .

Case Study 2: Synthesis of Bioactive Compounds

In pharmaceutical research, a synthetic pathway involving this compound was explored to create novel anti-inflammatory agents. The compound acted as a key intermediate, facilitating the introduction of various functional groups that enhanced biological activity .

Data Tables

Application AreaDescription
Flavor and FragranceUsed as a fruity flavoring agent in food products
Pharmaceutical ResearchIntermediate for synthesizing bioactive compounds
Chemical SynthesisKey component in producing thiophene derivatives
Biochemical StudiesMetabolite in yeast fermentation processes

Mechanism of Action

The mechanism of action of 5-Methyl-2-thiophenecarboxaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various adducts. This reactivity is exploited in synthetic chemistry to create complex molecules. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .

Comparison with Similar Compounds

  • 5-Methylthiophene-2-carboxaldehyde
  • 2-Thiophenecarboxaldehyde, 5-methyl-
  • 2-Formyl-5-methylthiophene
  • 5-Methyl-2-formylthiophene

Comparison: 5-Methyl-2-thiophenecarboxaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and stability, which is advantageous in various chemical reactions .

Biological Activity

5-Methyl-2-thiophenecarboxaldehyde (CAS Number: 13679-70-4) is a thiophene derivative with notable applications in chemistry and biology. This compound has garnered interest due to its potential biological activities, including its interactions with biomolecules and its implications in various therapeutic contexts. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methyl group and an aldehyde functional group. Its molecular formula is C6H6OSC_6H_6OS, and it has significant reactivity due to the aldehyde group, which can form covalent bonds with nucleophiles.

1. Genotoxicity Studies

Recent studies have evaluated the genotoxic potential of this compound. In vitro assessments using the Ames test indicated no mutagenic activity across various Salmonella typhimurium strains at concentrations up to 5000 μg/plate, suggesting that the compound does not pose significant mutagenic risks under these conditions . However, weak clastogenic effects were observed in micronucleus tests, indicating potential cytotoxicity at higher concentrations .

Test Type Result Concentration Tested
Ames TestNo mutagenicityUp to 5000 μg/plate
Micronucleus TestWeak clastogenic activityUp to 1262 μg/mL

The biological activity of this compound is primarily attributed to its ability to react with various biological molecules. The aldehyde group can form adducts with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in cellular functions. This reactivity is being explored for its implications in drug development and therapeutic applications.

3. Therapeutic Potential

Research is ongoing to investigate the therapeutic potential of this compound, particularly in the context of drug development. Its unique structure allows for interactions that may lead to novel pharmacological effects. The compound's application as an intermediate in synthesizing more complex organic molecules further emphasizes its importance in medicinal chemistry .

Case Study: Flavoring Agent Safety

A comprehensive safety evaluation was conducted on substituted thiophenes, including this compound, used as flavoring agents. The study concluded that while there are low estimated dietary exposures, further detailed studies on metabolism and toxicity are necessary for continued approval as Generally Recognized As Safe (GRAS) substances .

Q & A

Q. Basic: How is 5-Methyl-2-thiophenecarboxaldehyde synthesized and characterized in laboratory settings?

Answer:
The compound is synthesized via condensation reactions, such as the Schiff base formation with 2,6-diaminopyridine in ethanol, yielding ligands for metal coordination complexes. Characterization involves elemental analysis, molar conductance, IR spectroscopy (to identify coordination sites like pyridyl nitrogen and thiophene sulfur), and NMR spectroscopy. Thermal stability is assessed using thermogravimetric analysis (TGA) with kinetic parameters derived from the Coats-Redfern equation .

Q. Basic: What spectroscopic methods are employed to analyze the structural properties of this compound?

Answer:
Experimental FT-IR and UV-Vis spectroscopy are used to determine vibrational modes and electronic transitions. Computational methods (DFT/B3LYP/6-311++G(d,p)) assign vibrational frequencies via potential energy distribution (PED) analysis and predict UV-Vis absorption wavelengths using TD-DFT with polarizable continuum models (PCM) for solvent effects .

Q. Advanced: How do computational methods like TD-DFT contribute to understanding the electronic properties of this compound?

Answer:
TD-DFT calculations reveal electronic transitions and nonlinear optical (NLO) behavior. For instance, excited-state calculations in ethanol solvent show absorption wavelengths linked to charge transfer. NLO parameters (β and γ hyperpolarizabilities) are computed as 4.54×10⁻³⁰ and 8.64×10⁻³⁰ esu, respectively, suggesting potential for optical material applications .

Q. Advanced: What are the implications of this compound's nonlinear optical (NLO) properties for material science?

Answer:
The β and γ values exceed those of urea and p-nitroaniline (pNA), indicating strong second- and third-order NLO responses. This positions the compound as a candidate for photonic devices, optical switches, or frequency doublers. Polarization behavior in ethanol, analyzed via Lorentz-Lorenz theory, further supports its utility in solvent-tunable NLO systems .

Q. Advanced: How does this compound interact with transition metals to form coordination complexes?

Answer:
It acts as a ligand, coordinating with Co(II) and Ni(II) through pyridyl nitrogen, azomethine nitrogen, and thiophene sulfur. Complexes like [CoL(H₂O)Cl₂]·H₂O exhibit octahedral geometry, confirmed by magnetic moment (3.87–4.12 BM) and electronic spectra. Adsorption studies show 68% Co²⁺ and 65% Ni²⁺ uptake in aqueous solutions, relevant for environmental remediation .

Q. Data Contradiction: How can researchers reconcile conflicting reports on the genotoxicity and potential therapeutic applications of this compound?

Answer:
While in vitro micronucleus assays show equivocal genotoxicity at high doses (50–70 mg/mL with S9 metabolic activation), in vivo studies in rats (70–700 mg/kg/day) found no significant DNA damage via Comet assay. Therapeutic claims (e.g., anticancer activity) may depend on dose-specific effects or model systems, necessitating rigorous dose-response profiling .

Q. Methodological: What experimental approaches assess the adsorption efficiency of this compound-derived ligands for metal ions?

Answer:
Batch adsorption experiments under varying pH, temperature, and ion concentration quantify metal uptake (e.g., Co²⁺ and Ni²⁺). Ligands achieve ~65–68% adsorption, analyzed via atomic absorption spectroscopy. Thermodynamic parameters (ΔG, ΔH) are derived to optimize conditions for environmental or catalytic applications .

Q. Biological Activity: What models study the biological activity of this compound?

Answer:
In a placental exposure model, it was identified as a biomarker for cadmium toxicity via multivariate ROC analysis. Antimicrobial studies use molecular docking against Bacillus subtilis (PDB:1fj4) and Escherichia coli, showing binding affinity correlated with experimental inhibition zones .

Q. Thermodynamic Analysis: How is TGA applied to study the thermal stability of its metal complexes?

Answer:
TGA profiles (30–800°C) reveal decomposition steps, with kinetic parameters (activation energy, pre-exponential factor) calculated using the Coats-Redfern equation. For example, Co(II) complexes lose water ligands at ~110°C, followed by organic moiety decomposition above 250°C, informing thermal stability for material design .

Q. Advanced: What insights do molecular docking studies provide into antimicrobial mechanisms?

Answer:
Docking simulations (AutoDock/Vina) predict hydrogen bonding and hydrophobic interactions between Schiff base derivatives and bacterial enzyme active sites. For instance, binding energies of -8.2 kcal/mol for E. coli suggest competitive inhibition, aligning with experimental MIC values .

Properties

IUPAC Name

5-methylthiophene-2-carbaldehyde
Source PubChem
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InChI

InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUMDUIUEPIGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047169
Record name 5-Methyl-2-thiophenecarboxaldehyde
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Molecular Weight

126.18 g/mol
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Physical Description

Pale yellow, gold, orange or dark brown liquid; roasted, nutty odour
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in most organic solvents, Miscible at room temperature (in ethanol)
Record name 5-Methyl-2-thiophenecarboxaldehyde
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.168-1.172
Record name 5-Methyl-2-thiophenecarboxaldehyde
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

13679-70-4
Record name 5-Methyl-2-thiophenecarboxaldehyde
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Record name 5-METHYL-2-THIOPHENECARBOXALDEHYDE
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Record name 2-Thiophenecarboxaldehyde, 5-methyl-
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Record name 5-Methyl-2-thiophenecarboxaldehyde
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Feasible Synthetic Routes

5-Methyl-2-thiophenecarboxaldehyde
5-Methyl-2-thiophenecarboxaldehyde
5-Methyl-2-thiophenecarboxaldehyde
5-Methyl-2-thiophenecarboxaldehyde
5-Methyl-2-thiophenecarboxaldehyde
5-Methyl-2-thiophenecarboxaldehyde

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